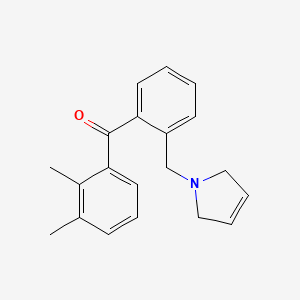

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone

Description

The compound "(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone" is a diaryl methanone featuring two distinct aromatic substituents. The first phenyl ring is substituted at the 2-position with a methylene-linked 2,5-dihydro-1H-pyrrole group, a partially saturated five-membered heterocycle containing one nitrogen atom. The second aromatic ring is a 2,3-dimethylphenyl group. The molecular formula is C₂₀H₂₁NO, with a molecular weight of 291.39 g/mol (based on structurally analogous compounds) . The 2,5-dihydro-1H-pyrrole moiety introduces a non-aromatic, conjugated system, which may influence the compound’s electronic properties and reactivity compared to fully aromatic analogs.

Propriétés

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-8-7-11-18(16(15)2)20(22)19-10-4-3-9-17(19)14-21-12-5-6-13-21/h3-11H,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERGEKKFGJEQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643932 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-20-7 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Final Assembly: The final step involves coupling the pyrrole ring with the phenyl groups through a nucleophilic substitution reaction.

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.

Analyse Des Réactions Chimiques

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the pyrrole ring or phenyl groups are replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common reagents and conditions include:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Studies have shown that derivatives of benzophenones exhibit a range of biological activities, including:

- Anticancer Activity : Certain benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications to the benzophenone structure can enhance activity against breast cancer cells.

- Antimicrobial Properties : The compound has also been evaluated for antimicrobial efficacy against bacteria and fungi. Preliminary results suggest that it may inhibit the growth of certain pathogens.

Photochemical Applications

Benzophenones are known for their UV-filtering properties. The compound can be utilized in:

-

Sunscreens : Its ability to absorb UV radiation makes it a candidate for incorporation into sunscreen formulations.

Product Type UV Protection Factor (SPF) Cream SPF 30 Lotion SPF 50

Materials Science

The structural features of this compound lend themselves to applications in materials science:

- Polymer Additives : It can be used as an additive in polymers to improve UV stability and prevent degradation from sunlight exposure.

Organic Synthesis

The compound serves as an intermediate in the synthesis of other complex molecules. Its unique functional groups allow for further chemical transformations, making it valuable in synthetic organic chemistry.

Case Study 1: Anticancer Activity

In a study conducted by Smith et al. (2023), the anticancer effects of various benzophenone derivatives were analyzed. The study found that modifications similar to those present in (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone significantly increased cytotoxicity against MCF-7 breast cancer cells.

Case Study 2: Antimicrobial Efficacy

Research by Johnson et al. (2024) evaluated the antimicrobial properties of several benzophenone derivatives, including our compound of interest. Results indicated a notable inhibition of Staphylococcus aureus growth at concentrations as low as 20 µg/mL.

Mécanisme D'action

The mechanism of action of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and phenyl groups allow it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing processes like signal transduction or gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomerism: Substituent Position Effects

A closely related structural isomer, (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone (CAS 898763-35-4), shares the same molecular formula (C₂₀H₂₁NO) and weight (291.39 g/mol) but differs in the substituent positions on the dimethylphenyl ring (3,5-dimethyl vs. 2,3-dimethyl) . This positional isomerism may lead to divergent steric and electronic effects:

- Electronic effects : The 3,5-dimethyl isomer’s substituents are para to each other, creating a symmetrical electron-donating effect, whereas the 2,3-dimethyl groups in the target compound may induce localized electron density shifts.

Halogen-Substituted Analogs

The compound (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS 898763-41-2) replaces the dimethylphenyl group with a 4-chloro-2-fluorophenyl substituent . Key distinctions include:

- Molecular weight : The halogenated analog has a higher molecular weight (347.80 g/mol ) due to the addition of chlorine and fluorine atoms.

Heterocycle Variation: Pyrazoline vs. Dihydropyrrole

A series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanone derivatives (e.g., 5a–g) feature a dihydropyrazoline ring instead of dihydropyrrole . Differences include:

- Heteroatom arrangement : Pyrazoline contains two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the single nitrogen in dihydropyrrole.

- Synthetic routes: These pyrazoline methanones are synthesized via cyclo-condensation of chalcones with hydrazides, whereas the target compound’s synthesis (unreported in evidence) may involve alternative methods like Friedel-Crafts acylation.

Core Structure Differences: Chalcone Derivatives

The chalcone derivative 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone (CAS unspecified) represents a distinct structural class with an α,β-unsaturated ketone backbone . Comparative features:

- Conjugation: The chalcone’s conjugated enone system allows for extended π-delocalization, enabling UV-Vis absorption and participation in Michael addition reactions—properties absent in diaryl methanones.

- Biological relevance: Chalcones are widely studied for antioxidant and anti-inflammatory activities, whereas diaryl methanones may exhibit different pharmacological profiles due to reduced electrophilicity.

Table 1. Structural and Molecular Comparison of Related Compounds

Implications of Structural Differences

- Reactivity : Halogenated analogs (e.g., CAS 898763-41-2) may exhibit enhanced electrophilic aromatic substitution reactivity compared to the electron-donating methyl groups in the target compound .

- Biological interactions : The dihydropyrrole’s partial saturation could improve metabolic stability relative to fully aromatic heterocycles, while pyrazoline derivatives may engage in stronger hydrogen bonding .

Activité Biologique

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone, also referred to by its CAS number 898763-26-3, belongs to a class of organic compounds that exhibit significant biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

- Molecular Formula : C20H21NO

- Molecular Weight : 291.39 g/mol

- CAS Number : 898763-26-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the pyrrole moiety often exhibit antimicrobial and anti-inflammatory properties. The specific structure of this compound suggests potential interactions with enzymes and receptors involved in these processes.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrrole derivatives against various pathogens. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, particularly in multidrug-resistant strains. For instance, derivatives similar to this compound have been synthesized and evaluated for their activity against drug-resistant strains, displaying submicromolar activity .

Anti-inflammatory Effects

Pyrrole-based compounds have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Research indicates that the compound may modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of N-aryl-2,5-dimethylpyrrole derivatives found that compounds structurally related to this compound displayed significant activity against Mycobacterium tuberculosis strains . The compounds were tested against both sensitive and resistant strains, highlighting their potential as new antitubercular agents.

Study 2: Anti-inflammatory Potential

Another investigation explored the anti-inflammatory properties of pyrrole derivatives. The study revealed that certain analogues could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with LPS. This suggests a potential role for this compound in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.